3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. These include a methoxyethyl group, a tolyl group (which is a methyl-substituted phenyl group), and an imidazo[2,1-f]purine-2,4(3H,8H)-dione moiety, which is a type of heterocyclic compound containing nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the tolyl and imidazo[2,1-f]purine parts of the molecule) would contribute to the molecule’s stability. The methoxyethyl group would likely add some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the methoxyethyl group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings might increase its stability and affect its solubility in different solvents .Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Novel compounds, including arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, have been synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. These studies have highlighted the significance of the purine-2,4-dione nucleus and the imidazo[2,1-f]purine system in receptor affinity and selectivity. Some derivatives showed potential as anxiolytic and antidepressant agents, indicating their therapeutic applications in mood disorders (Zagórska et al., 2015), (Zagórska et al., 2009).
Molecular Design and Synthesis
Research on mesoionic purinone analogs and imidazo[2,1-f]purine-2,4-dione derivatives has contributed to the understanding of their synthesis, properties, and potential pharmacological applications. These studies explore the structural features and modifications that enhance receptor affinity and pharmacological efficacy (Coburn & Taylor, 1982), (Kim et al., 1978).
Biochemical and Pharmacological Insights
Studies have also focused on the biochemical and pharmacological properties of imidazo[2,1-f]purine derivatives, including their potential antiviral, antihypertensive, and analgesic activities. These insights are crucial for the development of new therapeutic agents targeting specific physiological pathways and disorders (Nilov et al., 1995), (Zygmunt et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyethyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-7-5-6-8-14(12)24-13(2)11-23-15-16(20-18(23)24)21(3)19(26)22(17(15)25)9-10-27-4/h5-8,11H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYCIHSTTKFGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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